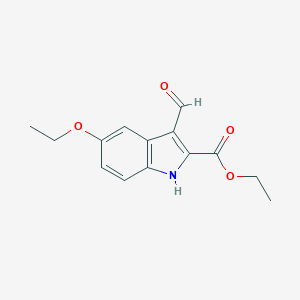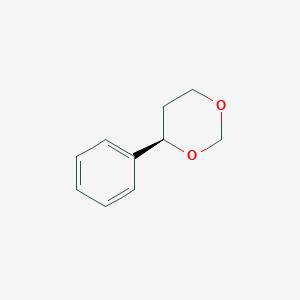
2-Deutéro-7H-purin-6-amine
Vue d'ensemble
Description
2-Deuterio-7H-purin-6-amine is a deuterated analog of adenine, a purine derivative. The compound is characterized by the substitution of a hydrogen atom with a deuterium atom at the second position of the purine ring. This modification can influence the compound’s chemical and biological properties, making it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
2-Deuterio-7H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and kinetics.
Biology: The compound is employed in studies of nucleic acid metabolism and function, as it can be incorporated into DNA and RNA.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Analyse Biochimique
Biochemical Properties
Adenine-d1 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The deuterium atom in Adenine-d1 is heavier than the hydrogen atom found in normal adenine, which allows for the differentiation and tracking of metabolic processes in vivo and in vitro . Adenine-d1 is generally used in isotopic labeling studies, where it is incorporated into DNA, RNA, and other nucleic acid molecules .
Cellular Effects
Adenine-d1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, purines, including Adenine-d1, work as chemical messengers with autocrine, paracrine, and endocrine actions that regulate cell metabolism and immune response in tumor progression .
Molecular Mechanism
The molecular mechanism of action of Adenine-d1 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Adenine-d1 exerts its effects at the molecular level, allowing researchers to track the fate of adenine in these molecules, as well as monitor the reactions and metabolic processes that involve adenine .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Adenine-d1 may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Adenine-d1 vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Adenine-d1 is involved in various metabolic pathways . It interacts with enzymes or cofactors and may affect metabolic flux or metabolite levels. Adenine-d1 is a key molecule controlling intracellular energy homeostasis and nucleotide synthesis .
Transport and Distribution
Adenine-d1 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
The subcellular localization of Adenine-d1 and its effects on activity or function are important aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuterio-7H-purin-6-amine typically involves the deuteration of adenine. One common method includes the exchange of hydrogen with deuterium using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of 2-Deuterio-7H-purin-6-amine follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Deuterio-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The deuterium atom can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.
Mécanisme D'action
The mechanism of action of 2-Deuterio-7H-purin-6-amine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The presence of deuterium can alter the hydrogen bonding and base pairing properties, leading to changes in the replication and transcription processes. This can result in the inhibition of cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Adenine: The non-deuterated analog of 2-Deuterio-7H-purin-6-amine.
2-Chloro-7H-purin-6-amine: A chlorinated analog with different chemical properties.
6-Mercaptopurine: A sulfur-containing analog used as a chemotherapeutic agent.
Uniqueness: 2-Deuterio-7H-purin-6-amine is unique due to the presence of deuterium, which can significantly alter its chemical and biological properties compared to its non-deuterated counterparts. This makes it valuable in studies requiring stable isotope labeling and in the development of deuterated drugs with potentially enhanced therapeutic effects .
Propriétés
IUPAC Name |
2-deuterio-3,7-dihydropurin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NC(=N)C2=C(N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)

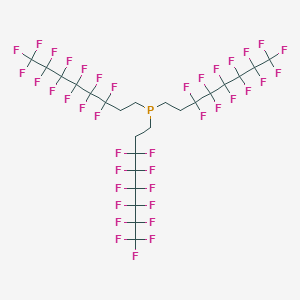
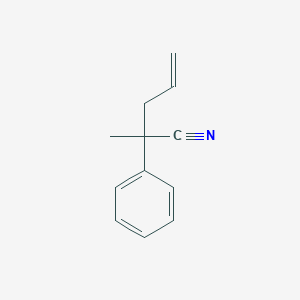

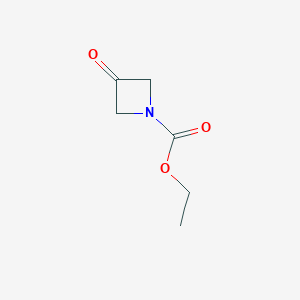



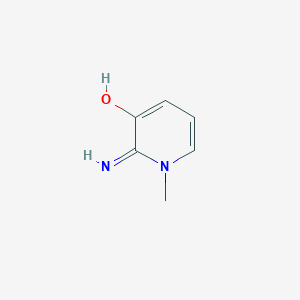
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
